molecular formula C14H10S2 B12522912 1,2-Di(thiophen-3-yl)benzene

1,2-Di(thiophen-3-yl)benzene

Cat. No.: B12522912
M. Wt: 242.4 g/mol
InChI Key: ZOYNWUCLHBJRRO-UHFFFAOYSA-N
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Description

1,2-Di(thiophen-3-yl)benzene is an organic compound that features a benzene ring substituted with two thiophene rings at the 1 and 2 positions Thiophene is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Di(thiophen-3-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a dibromo-benzene derivative reacts with thiophene boronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Another method involves the Stille coupling reaction, where a stannylated thiophene derivative reacts with a dibromo-benzene compound in the presence of a palladium catalyst . This method also provides good yields and is widely used in the synthesis of thiophene-containing compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale coupling reactions using automated reactors and continuous flow systems. These methods ensure high throughput and consistent product quality. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Di(thiophen-3-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Electrophiles like bromine, iodine, and nitrating agents, with solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 1,2-Di(thiophen-3-yl)benzene in various applications involves its ability to participate in π-π stacking interactions, electron transfer processes, and coordination with metal ions. These interactions are crucial in its role as an organic semiconductor and in its biological activity . The compound’s unique electronic properties are attributed to the conjugation between the benzene and thiophene rings, which facilitates charge transport and enhances its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di(thiophen-3-yl)benzene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of two thiophene rings at the 1 and 2 positions of the benzene ring allows for extended conjugation and improved charge transport properties compared to other similar compounds .

Properties

Molecular Formula

C14H10S2

Molecular Weight

242.4 g/mol

IUPAC Name

3-(2-thiophen-3-ylphenyl)thiophene

InChI

InChI=1S/C14H10S2/c1-2-4-14(12-6-8-16-10-12)13(3-1)11-5-7-15-9-11/h1-10H

InChI Key

ZOYNWUCLHBJRRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)C3=CSC=C3

Origin of Product

United States

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